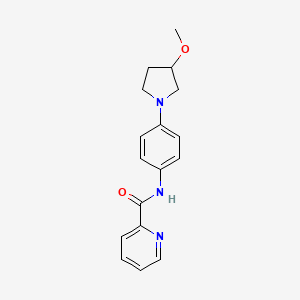

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is an organic compound that belongs to the class of picolinamide derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group that is further connected to a picolinamide moiety. The presence of the methoxy group on the pyrrolidine ring adds to its chemical diversity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the coupling of the resulting intermediate with picolinic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide has been investigated for its role as an inhibitor of specific enzymes. One notable application is its potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Research indicates that compounds with similar structures can effectively inhibit NAPE-PLD activity, which may provide insights into their roles in various physiological processes, including emotional behavior modulation in animal models .

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development targeting various diseases. For example, its ability to interact with biological targets such as enzymes or receptors may lead to therapeutic candidates for conditions like cancer or neurological disorders. The mechanism of action is hypothesized to involve hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins .

Case Study 1: Inhibition of NAPE-PLD

In a study focusing on NAPE-PLD inhibitors, this compound was evaluated alongside other compounds for its potency and selectivity. The findings revealed that this compound exhibited significant inhibitory activity against NAPE-PLD, with a pIC50 value indicating nanomolar potency. This positions it as a valuable tool for studying the biological functions of NAEs in cellular and animal models .

Case Study 2: Structure–Activity Relationship Studies

A comprehensive structure–activity relationship (SAR) study highlighted how modifications to the molecular structure of related compounds can enhance their inhibitory potency. By optimizing substituents on the pyrrolidine ring and evaluating their effects on enzyme activity, researchers identified key structural elements that contribute to increased efficacy. This approach underscores the importance of molecular design in developing effective inhibitors .

Data Tables

| Compound | Target Enzyme | pIC50 Value | Biological Activity |

|---|---|---|---|

| This compound | NAPE-PLD | 7.14 ± 0.04 | Inhibitor of NAEs biosynthesis |

| LEI-401 | NAPE-PLD | 7.14 ± 0.04 | Modulates emotional behavior in mice |

Mecanismo De Acción

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.

N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide: Contains a piperazine ring instead of a pyrrolidine ring.

N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide: Features a piperidine ring and an aminomethyl group.

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is unique due to the presence of the methoxy group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Actividad Biológica

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved can vary depending on the specific application, but it is often explored for its potential therapeutic properties, including:

- Anti-inflammatory effects

- Anticancer activities

- Neuromodulatory effects

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research indicates that the presence of the methoxy group on the pyrrolidine ring significantly influences both the reactivity and biological efficacy of the compound.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide | Pyrazole ring instead of pyrrolidine | Anticancer properties |

| N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide | Piperazine ring | Antidepressant effects |

| N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide | Piperidine ring | Analgesic properties |

The unique structural attributes of this compound contribute to its distinct pharmacological profile compared to these related compounds.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : Investigations into its anticancer properties have shown that it can inhibit tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neurological Applications : The compound has been studied for its effects on neuroinflammation and neuroprotection. It may modulate pathways involved in neurodegenerative diseases by influencing lipid signaling pathways .

- Enzyme Inhibition : As a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), it has been shown to decrease levels of bioactive lipids involved in pain and inflammation, suggesting a role in pain management therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study 1 : A preclinical trial demonstrated significant tumor reduction in xenograft models when treated with the compound, indicating strong anticancer potential.

- Study 2 : In a model of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes in mice subjected to stress-induced models.

Propiedades

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYRHONPBMANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.